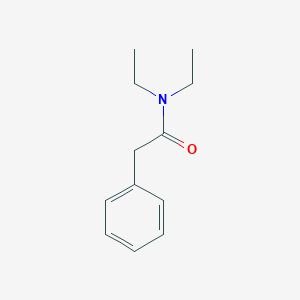

N,N-Diethyl-2-phenylacetamide

Descripción general

Descripción

N,N-Diethyl-2-phenylacetamide is an organic compound with the chemical formula C12H17NO. It is a colorless to pale yellow liquid with low volatility at room temperature and is soluble in most organic solvents such as alcohols, ethers, and aromatic hydrocarbons . This compound is often used as an intermediate in the biological and pharmaceutical fields, and it can be utilized as a reagent in the synthesis of drugs .

Métodos De Preparación

N,N-Diethyl-2-phenylacetamide can be synthesized by the reaction of phenylacetyl chloride (C6H5CH2COCl) with diethylamine ((C2H5)2NH). During the reaction, diethylamine is added dropwise to phenylacetyl chloride, resulting in the formation of this compound with the evolution of hydrogen chloride gas . The target product is then purified by distillation .

Análisis De Reacciones Químicas

N,N-Diethyl-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: It can be reduced to form secondary amines.

Substitution: This compound can participate in N-substitution reactions, where the diethylamine group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Insect Repellent Applications

Overview

DEPA has been extensively studied for its efficacy as an insect repellent, particularly against mosquito species like Aedes aegypti, which are vectors for diseases such as dengue and malaria. Research indicates that DEPA can provide substantial protection against mosquito bites, making it a valuable tool in public health initiatives aimed at reducing vector-borne diseases.

Case Study: Topical Formulations

A study conducted by Garud et al. synthesized four newer analogs of DEPA and formulated them for topical application. The formulations were assessed for skin irritation and repellent efficacy against Aedes aegypti. Results indicated that some formulations offered protection for up to 5.5 hours without causing significant skin irritation, highlighting DEPA's potential as a safe and effective repellent .

Protection Duration Comparison

The following table summarizes the protection durations provided by various compounds:

| Compound | Protection Duration |

|---|---|

| N,N-Diethyl-2-phenylacetamide (DEPA) | 5.0 hours |

| DEET | 6.0 hours |

| N,N-Diethyl-2-(3-methoxyphenyl)-acetamide | 5.5 hours |

This data underscores DEPA's competitive efficacy compared to other well-known repellents like DEET .

Safety Profile

Toxicity Studies

Research has shown that DEPA exhibits a favorable safety profile when used topically. Toxicity studies on animals have indicated minimal acute toxicity, with no significant adverse effects observed during skin irritation tests . Furthermore, a study on accidental ingestion highlighted behavioral changes but did not report severe toxicological outcomes, suggesting that while caution is warranted, the compound is relatively safe under controlled usage conditions .

Mecanismo De Acción

N,N-Diethyl-2-phenylacetamide exerts its effects through interactions with odorant receptors and gustatory receptor neurons in insects. These interactions disrupt the normal feeding behavior of insects, making it an effective insect repellent . The molecular targets involved include odorant receptors (Ors) and gustatory receptor neurons (GRNs) in mosquitoes .

Comparación Con Compuestos Similares

N,N-Diethyl-2-phenylacetamide is similar to other insect repellents such as N,N-diethyl-3-methylbenzamide (DEET) and dimethyl phthalate (DMP). it has unique properties that make it a valuable alternative:

N,N-diethyl-3-methylbenzamide (DEET): Both compounds are effective insect repellents, but this compound has been shown to have a different mechanism of action and may offer different efficacy profiles.

Dimethyl phthalate (DMP): While DMP is also used as an insect repellent, this compound has a distinct chemical structure and may provide different benefits in terms of repellency and safety.

Similar compounds include:

- N,N-diethyl-3-methylbenzamide (DEET)

- Dimethyl phthalate (DMP)

- N,N-diethylbenzamide

This compound stands out due to its unique chemical structure and specific interactions with insect receptors, making it a valuable compound in both research and practical applications.

Actividad Biológica

N,N-Diethyl-2-phenylacetamide, commonly referred to as DEPA, is a synthetic compound that has garnered attention for its biological activity, particularly as an insect repellent. This article explores the compound's efficacy, mechanisms of action, safety profile, and comparative studies with other repellents.

- Molecular Formula : CHNO

- Molecular Weight : 191.27 g/mol

- CAS Number : 2431-96-1

- Density : 1.004 g/mL at 25 °C

- Melting Point : 84-86 °C

- Boiling Point : 169-171 °C at 18 mm Hg

DEPA functions primarily as an insect repellent by interacting with the olfactory and gustatory receptor neurons in insects. Specifically, it exhibits its effects through interactions with odorant receptors (Ors) and gustatory receptor neurons (GRNs) in mosquitoes, which are critical for detecting potential hosts. However, the precise biochemical pathways remain to be fully elucidated .

Laboratory Studies

In laboratory settings, DEPA has demonstrated significant repellency against various hematophagous arthropods, including mosquitoes and black flies. When applied at a concentration of 1.0 mg/cm², DEPA provided protection for approximately 6 to 8 hours against Aedes aegypti mosquitoes . Comparative studies have shown that DEPA's efficacy is comparable to that of DEET (N,N-diethyl-meta-toluamide), a widely used repellent.

Field Studies

Field trials have further validated DEPA's effectiveness. In a study involving military personnel in India, DEPA was tested against mosquitoes, black flies, and land leeches. The results indicated that DEPA provided protection times comparable to those of DEET at similar concentrations (0.25 and 0.5 mg/cm²). Notably, DEPA outperformed dimethylphthalate (DMP), which was the least effective among the tested compounds .

Comparative Efficacy Table

| Repellent | Concentration (mg/cm²) | Protection Time (hours) |

|---|---|---|

| DEPA | 0.1 | 4.37 ± 0.08 |

| DEET | 0.1 | 4.45 ± 0.15 |

| DEPA | 0.2 | 6.52 ± 0.08 |

| DEET | 0.2 | 7.15 ± 0.15 |

| DMP | Various | Significantly lower |

Safety Profile

Toxicological assessments indicate that DEPA is safe for use as a topical repellent. Studies have shown no significant adverse effects such as edema or erythema when applied to human skin for extended periods . The compound has been formulated into various delivery systems, including vanishing creams and liposphere lotions, which enhance its protective efficacy without compromising safety.

Case Studies

- Topical Formulations : A study synthesized four analogs of DEPA and tested their efficacy as topical insect repellents. Among these, certain formulations provided up to 5.5 hours of protection against Aedes aegypti, demonstrating the potential for improved repellent formulations based on DEPA .

- Field Evaluation : In a controlled field study comparing DEPA with other repellents, it was found that both DEPA and DEET offered broad-spectrum protection against multiple insect species, solidifying their roles as effective alternatives to traditional repellents .

Propiedades

IUPAC Name |

N,N-diethyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-13(4-2)12(14)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDAWVUDZLBBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179048 | |

| Record name | N,N-Diethylphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N,N-Diethylbenzeneacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14719302 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2431-96-1 | |

| Record name | N,N-Diethyl-2-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2431-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylphenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002431961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl phenylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylphenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLPHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTI4PYU0SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-Diethylbenzeneacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86 °C | |

| Record name | N,N-Diethylbenzeneacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.